

Application Notes: Ammonium Bromide as a Flame Retardant in Polymers

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Compound of Interest

Compound Name: Ammonium bromide

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Introduction

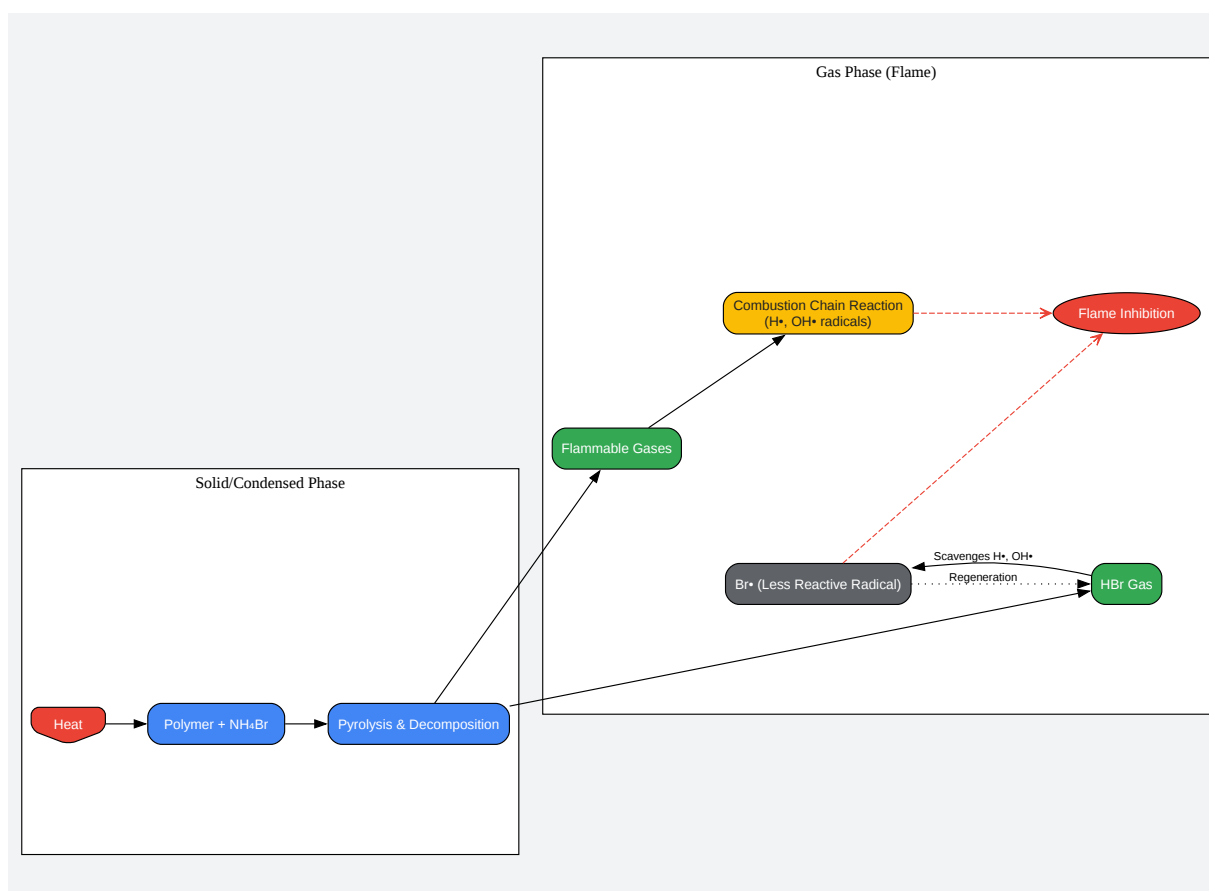
Ammonium bromide (NH_4Br) is an inorganic salt that finds application as an additive flame retardant in various polymeric materials.[1] Unlike reactive flame retardants, which are chemically bonded to the polymer matrix, **ammonium bromide** is physically blended into the polymer.[1] Its effectiveness stems from its ability to interfere with the combustion process, primarily in the gas phase.[2] This document provides detailed notes on its mechanism, applications with quantitative data, and protocols for its incorporation and testing in polymers. While effective, it is often used in textiles and some plastics, though its application can be limited by its non-durable nature in some contexts, meaning it can be removed by washing.[3] [4]

Mechanism of Action: Gas Phase Radical Quenching

The primary flame retardant action of **ammonium bromide** occurs in the gas phase.[5] When the polymer is heated, it begins to decompose (pyrolysis), releasing flammable volatile gases. Simultaneously, the **ammonium bromide** decomposes, releasing ammonia (NH_3) and hydrogen bromide (HBr).[6] The hydrogen bromide is the key active species that interferes with the combustion chain reaction in the flame.

The combustion of polymers is a radical chain reaction involving highly reactive hydrogen ($\text{H}\cdot$) and hydroxyl ($\text{OH}\cdot$) radicals. HBr acts as a radical trap, scavenging these high-energy radicals and replacing them with a much less reactive bromine radical ($\text{Br}\cdot$).[2] This process cools the flame and slows down the exothermic reactions required to sustain combustion. The bromine

radical can then be regenerated to HBr by reacting with the polymer's hydrocarbon fuel, continuing the cycle of radical quenching until the flame is extinguished.[7]



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Caption: Gas phase flame retardant mechanism of **ammonium bromide**.

Application Data

Ammonium bromide has been evaluated in a range of polymers. The following tables summarize quantitative data from various studies.

Table 1: Flame Retardant Performance in Cotton Fabric

Polymer	Add-on (% w/w)	Test Method	Observation	Reference
100% Cotton Fabric	3.5 - 3.89	Vertical Flame Test	Flame retardancy imparted	[8]
100% Cotton Fabric	6.64 - 7.81	Vertical Flame Test	Optimum add-on for flame retardancy	[3][9]

Table 2: Flame Retardant Performance in Polystyrene (PS)

This study demonstrates the effect of increasing **ammonium bromide** concentration on key flammability parameters.

Polymer	NH ₄ Br Conc. (% w/w)	Ignition Time (s)	Flame Propagation Rate (mm/s)	Afterglow Time (s)	Reference
Polystyrene	0.0	2.0	1.80	15.0	[7][1]
Polystyrene	0.5	3.5	1.65	12.5	[7][1]
Polystyrene	1.0	4.5	1.30	10.0	[7][1]
Polystyrene	1.5	6.0	1.05	7.0	[7][1]
Polystyrene	2.0	8.0	0.80	4.5	[7][1]
Polystyrene	2.5	10.5	0.60	2.0	[7][1]

Table 3: Thermal Properties of **Ammonium Bromide** in Polymer Systems

Thermogravimetric Analysis (TGA) helps understand the thermal stability and decomposition behavior of the polymer and the flame retardant.

Polymer System	NH ₄ Br Conc. (wt.%)	Key Observation	Reference
Polyacrylonitrile (PAN)	Not specified	NH ₄ Br impregnation acts as an accelerator for thermal stabilization.	[10]
Alginate	20	Achieved highest ionic conductivity in a solid biopolymer electrolyte system.	[11]
2-Hydroxyethyl cellulose	20	Highest conductivity achieved; Td 5% (onset of decomposition) for the polymer-salt system was ~200-205 °C.	[12][13]

Experimental Protocols

Protocol 1: Preparation of Flame-Retardant Cotton Fabric by Impregnation

This protocol describes a method for applying **ammonium bromide** to cotton fabric as a non-durable finish.[3][8]

- Fabric Preparation:
 - Cut 100% cotton fabric specimens to the desired dimensions (e.g., 22 x 8 cm).[3]
 - Pre-wash the specimens in hot distilled water to remove any sizing or impurities.
 - Dry the laundered specimens in an oven at 110°C for 30-60 minutes.[3][8]

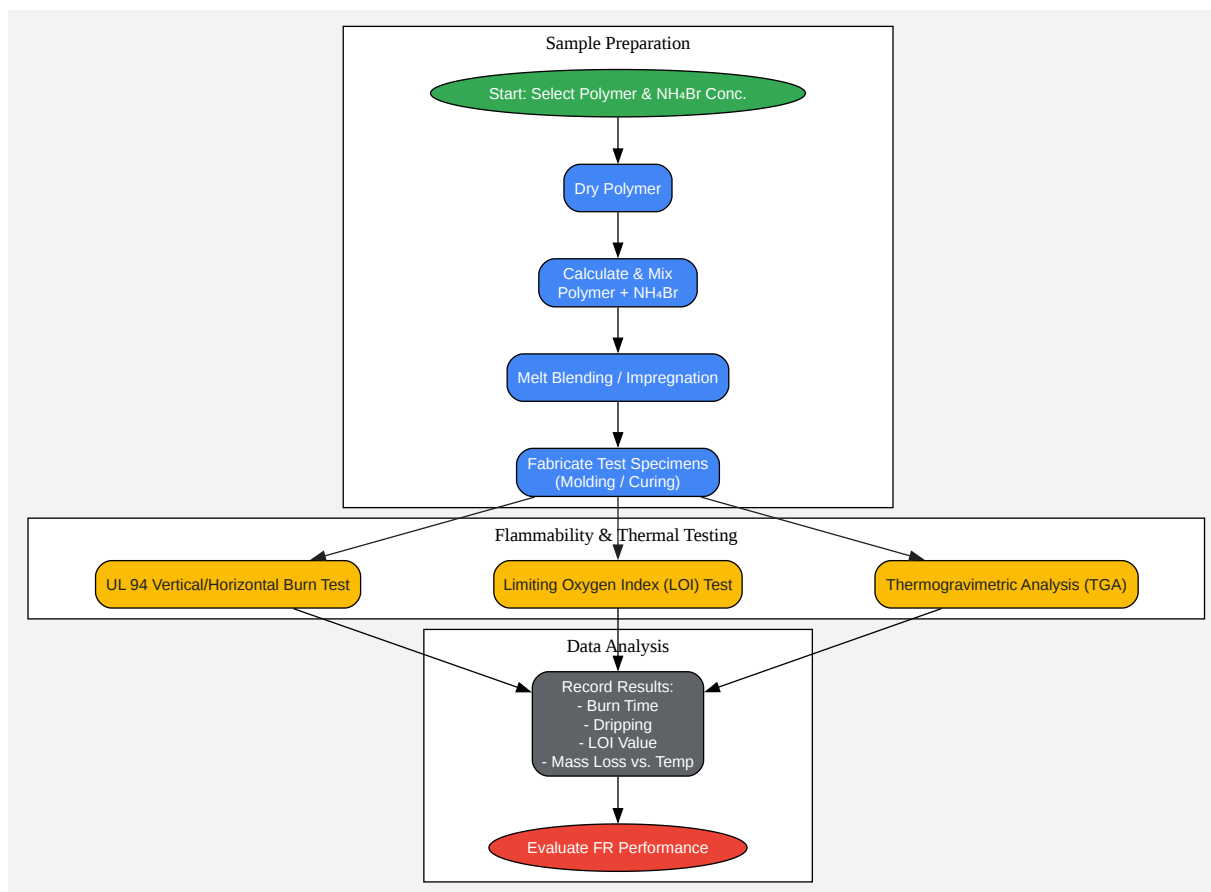
- Transfer the bone-dried fabric to a desiccator to cool to room temperature, then record its precise weight.
- Impregnation:
 - Prepare aqueous solutions of **ammonium bromide** at various concentrations (e.g., 5%, 10%, 15% w/v).
 - Impregnate a dried, weighed fabric specimen with a chosen **ammonium bromide** solution. This can be done by dipping and ensuring thorough saturation.
 - Pass the impregnated fabric through squeeze rolls to ensure uniform liquid distribution and a specific wet pick-up.
- Drying and Conditioning:
 - Dry the treated specimen in an oven at 110°C for 30 minutes.[8]
 - After drying, cool the fabric in a desiccator.
 - Reweigh the cooled, dry fabric to determine the add-on percentage of anhydrous **ammonium bromide**. The add-on is calculated as: $[(\text{Final Weight} - \text{Initial Weight}) / \text{Initial Weight}] * 100\%$.
- Verification (Optional):
 - The bromide ion concentration on the fabric can be quantified by titration using the Mohr method (titration with a standard silver nitrate solution).[3]

Protocol 2: Preparation of Flame-Retardant Polystyrene by Melt Blending

This protocol describes the incorporation of **ammonium bromide** into polystyrene using a melt blending and injection molding process.[7]

- Material Preparation:
 - Dry general-purpose polystyrene (PS) pellets to remove moisture.

- Calculate the required mass of **ammonium bromide** powder for desired weight percentages (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).[\[7\]](#)
- Melt Blending:
 - Physically pre-mix the polystyrene pellets and **ammonium bromide** powder.
 - Feed the mixture into a single-screw or twin-screw extruder. The processing temperature should be set based on the grade of polystyrene (e.g., 180°C).[\[7\]](#)
 - Extrude the molten polymer blend into strands.
- Sample Fabrication:
 - Cool the extruded strands in a water bath.
 - Pelletize the cooled strands into composite granules.
 - Feed the flame-retardant PS pellets into an injection molding machine to produce test specimens of standard dimensions required for flammability testing (e.g., UL 94 test bars).



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Caption: General workflow for preparing and testing polymer composites.

Protocol 3: Standard Flammability Testing - UL 94 Vertical Burn Test

The UL 94 standard is widely used to determine the relative flammability of plastic materials.
[\[14\]](#)[\[15\]](#)

- Apparatus:
 - UL 94 test chamber.
 - Specimen holder to clamp the sample vertically.
 - Burner with a specified gas flow (e.g., methane).
 - Timer.
 - Surgical cotton placed below the specimen to test for flaming drips.
- Procedure:
 - Clamp a conditioned test specimen (e.g., 125 x 13 mm) vertically from its top end.
 - Apply a calibrated blue flame to the bottom center of the specimen for 10 seconds.
 - Remove the flame and record the afterflame time (t_1).
 - As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
 - Remove the flame and record the second afterflame time (t_2) and the afterglow time (t_3).
 - Observe whether any flaming drips ignite the cotton below.
 - Repeat the test for a total of five specimens.
- Classification:
 - V-0: No specimen burns with a flame for more than 10 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 50 seconds. No flaming drips ignite the cotton.[\[16\]](#)
 - V-1: No specimen burns with a flame for more than 30 seconds after either flame application. Total afterflame time for any set of 5 specimens does not exceed 250

seconds. No flaming drips ignite the cotton.[16]

- V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.[16]

Environmental and Safety Considerations

While effective, the use of brominated flame retardants, including inorganic salts like **ammonium bromide**, warrants consideration of their environmental impact. Halogenated compounds can potentially form toxic byproducts during combustion or incomplete combustion. [6] Recent investigations by agencies like the European Chemicals Agency (ECHA) have raised concerns about the persistence, bioaccumulation, and toxicity (PBT) of certain aromatic brominated flame retardants, leading to increased regulatory scrutiny.[17][18] Although **ammonium bromide** is an inorganic salt and differs from these specific compounds, the release of hydrogen bromide gas during decomposition is a safety concern that requires proper handling and ventilation during processing and fire events.

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